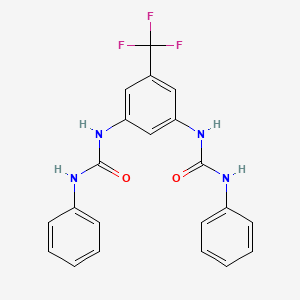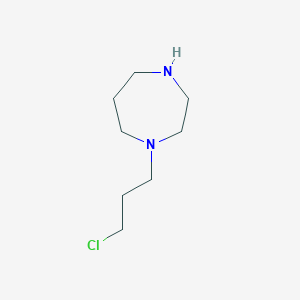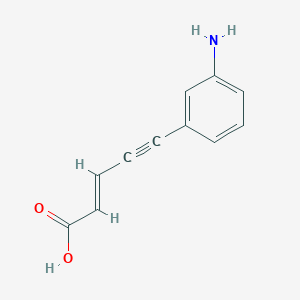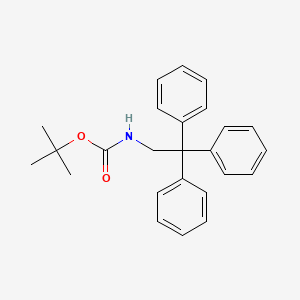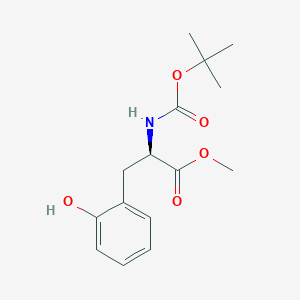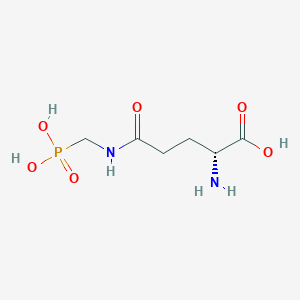
(3R)-1-(2-methoxybenzenesulfonyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenylsulfonyl group. The compound’s stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a methoxyphenylsulfonyl chloride reagent under basic conditions.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced separation techniques such as chromatography and crystallization to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine involves its interaction with specific molecular targets. For example, in cancer research, the compound has been shown to bind to mutant p53 proteins, restoring their ability to bind DNA and activate downstream effectors involved in tumor suppression . This interaction helps inhibit the progression of cancer by promoting apoptosis and cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine: The enantiomer of the compound with different stereochemistry.
1-((2-Methoxyphenyl)sulfonyl)piperidine: A similar compound lacking the amine group.
1-((2-Methoxyphenyl)sulfonyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
®-1-((2-Methoxyphenyl)sulfonyl)piperidin-3-amine is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the methoxyphenylsulfonyl group also imparts distinct chemical properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C12H18N2O3S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
(3R)-1-(2-methoxyphenyl)sulfonylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2O3S/c1-17-11-6-2-3-7-12(11)18(15,16)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3/t10-/m1/s1 |
Clave InChI |
CYXVGTYTZABGEX-SNVBAGLBSA-N |
SMILES isomérico |
COC1=CC=CC=C1S(=O)(=O)N2CCC[C@H](C2)N |
SMILES canónico |
COC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


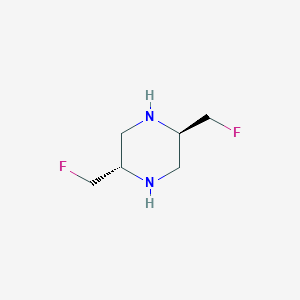
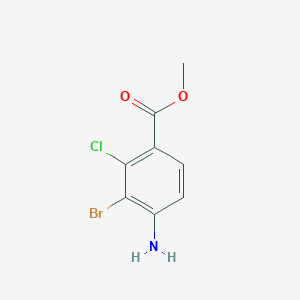
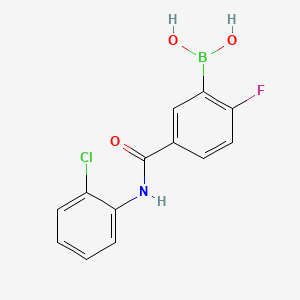
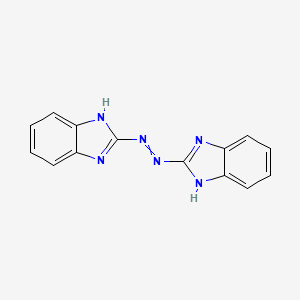
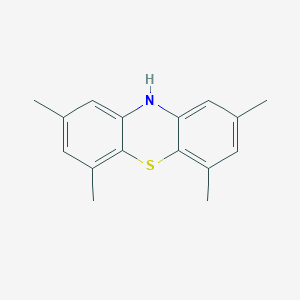
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12841095.png)
